n-(2-aminoethyl)-2-methoxybenzamide

Description

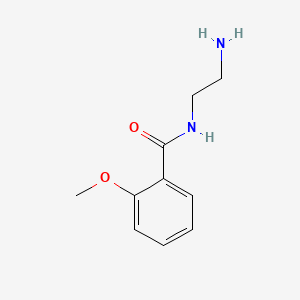

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-10-2 | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Synthesis and Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential pharmacological activities of N-(2-aminoethyl)-2-methoxybenzamide. Drawing from established chemical principles and data from structurally related compounds, this document outlines a probable synthetic route and explores likely mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process involving the formation of an amide bond followed by the deprotection of a primary amine. This approach is standard in medicinal chemistry for coupling a carboxylic acid derivative with a diamine.

Proposed Synthetic Pathway:

The most plausible synthetic route involves the reaction of 2-methoxybenzoyl chloride with mono-Boc-protected ethylenediamine (N-Boc-ethylenediamine), followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol based on standard laboratory procedures for amide coupling and deprotection.

Step 1: Synthesis of tert-butyl (2-(2-methoxybenzamido)ethyl)carbamate (Intermediate)

-

Materials:

-

2-methoxybenzoyl chloride

-

N-Boc-ethylenediamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure intermediate.

-

Step 2: Synthesis of this compound (Final Product)

-

Materials:

-

tert-butyl (2-(2-methoxybenzamido)ethyl)carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., 1 M NaOH) to a pH of >10.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Potential Mechanisms of Action

The precise mechanism of action for this compound is not definitively established in the current scientific literature. However, based on the pharmacological activities of structurally similar compounds, several potential biological targets and signaling pathways can be hypothesized.

Monoamine Oxidase B (MAO-B) Inhibition

The structurally related compound, N-(2-aminoethyl)benzamide (lacking the 2-methoxy group), has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the metabolism of neurotransmitters such as dopamine.

Potential Signaling Pathway:

Figure 2: Hypothesized MAO-B inhibition pathway.

Inhibition of MAO-B would lead to a decrease in the breakdown of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission. This mechanism is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

Hedgehog Signaling Pathway Inhibition

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers[2]. These compounds often target the Smoothened (Smo) receptor.

Potential Signaling Pathway:

Figure 3: Hypothesized Hedgehog signaling inhibition pathway.

By inhibiting the Smoothened receptor, this compound could potentially disrupt the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.

Dopamine and Serotonin Receptor Modulation

Many benzamide derivatives are known to interact with dopamine and serotonin receptors. The 2-methoxy substitution, in particular, is a common feature in compounds targeting these receptors. For instance, some N-2-methoxybenzyl substituted phenethylamines show high affinity for serotonin 5-HT2A receptors[3]. Benzamides are also a well-known class of dopamine D2 receptor antagonists[4][5].

Potential Interactions:

-

Dopamine D2 Receptor Antagonism: The compound could act as an antagonist at D2 receptors, a mechanism common to many antipsychotic drugs.

-

Serotonin Receptor Agonism/Antagonism: The molecule might exhibit activity at various serotonin receptor subtypes, such as 5-HT2A or 5-HT1A, which could contribute to a complex psychopharmacological profile.

Quantitative Data and Future Directions

Currently, there is a lack of specific, publicly available quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values against specific targets. To fully characterize this compound, the following experimental data would be required:

| Parameter | Experimental Assay | Potential Biological Target(s) |

| IC₅₀ (Inhibition) | Enzyme inhibition assays (e.g., fluorescent or radiometric) | MAO-B |

| Cell-based reporter assays (e.g., Gli-luciferase) | Hedgehog Signaling Pathway (Smo) | |

| Kᵢ (Binding Affinity) | Radioligand binding assays | Dopamine Receptors (e.g., D₂, D₃) |

| Serotonin Receptors (e.g., 5-HT₂ₐ) | ||

| EC₅₀ (Potency) | Functional assays (e.g., cAMP accumulation, calcium mobilization) | GPCRs (Dopamine, Serotonin) |

Workflow for Biological Evaluation:

Figure 4: General workflow for the biological evaluation of the target compound.

Conclusion

This compound is a compound of interest that can be readily synthesized using standard organic chemistry techniques. While its specific biological activity has not been extensively reported, its structural features suggest potential interactions with several important pharmacological targets, including MAO-B, the Hedgehog signaling pathway, and dopamine/serotonin receptors. This guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this and related compounds, paving the way for the potential discovery of new therapeutic agents. Further investigation is warranted to elucidate its precise mechanism of action and to quantify its activity at these potential targets.

References

- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Activities of N-(2-aminoethyl)-2-methoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(2-aminoethyl)-2-methoxybenzamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of derivatives with significant biological activities. These compounds have demonstrated potential therapeutic applications in several key areas, including antiparasitic, anticancer, gastrointestinal prokinetic, and cytoprotective domains. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of notable this compound derivatives, intended to serve as a comprehensive resource for researchers and drug development professionals. The information presented herein is a synthesis of data from numerous scientific publications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Core Synthesis and Derivative Generation

The foundational this compound structure is typically synthesized through the coupling of 2-methoxybenzoic acid and a protected ethylenediamine, followed by deprotection. Derivatives are then generated by modifying various positions on this core structure.

General Synthesis of this compound

A common synthetic route involves the reaction of a 2-methoxybenzoyl chloride with an excess of ethylenediamine. Alternatively, amide coupling reagents can be used to facilitate the reaction between 2-methoxybenzoic acid and ethylenediamine. A more controlled approach involves the use of a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, which is first coupled with 2-methoxybenzoic acid. The resulting intermediate is then deprotected to yield the final product.

Biological Activities and Quantitative Data

This compound derivatives have been extensively studied for a variety of biological activities. The following sections summarize the key findings and present the associated quantitative data in a structured format.

Antiparasitic Activity against Trypanosoma brucei

A significant area of investigation for this class of compounds is their potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Structure-activity relationship (SAR) studies have led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives.

| Compound ID | Modification | Target/Assay | IC50 / EC50 (µM) | Reference |

| 1 | N-(2-aminoethyl)-N-(p-benzyloxyphenyl)-m-chlorobenzamide | T. b. brucei | 0.001 | [1][2] |

| 2 | N-(2-aminoethyl)-N-(p-benzyloxyphenyl)-p-fluorobenzamide | T. b. brucei | 0.002 | [1][2] |

| 3 | N-(2-aminoethyl)-N-(m-benzyloxyphenyl)-m-chlorobenzamide | T. b. brucei | 0.003 | [1][2] |

Anticancer Activity

Certain derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. A notable example is N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4 | HT-29 (Colon) | 1.76 | [3] |

| 4 | A549 (Lung) | 1.98 | [3] |

| 4 | MKN45 (Gastric) | 2.32 | [3] |

Prokinetic Activity (5-HT4 Receptor Agonism)

Derivatives of this compound have been developed as selective 5-HT4 receptor agonists, which play a crucial role in regulating gastrointestinal motility. These compounds have shown promise as prokinetic agents for the treatment of disorders like gastroparesis and constipation.

| Compound ID | Modification | Assay | EC50 (nM) | Ki (nM) | Reference |

| 5 | 4-amino-5-chloro-N-((1-(3-(benzylsulfonyl)propyl)piperidin-4-yl)methyl)-2-methoxybenzamide | Guinea pig colon contraction | 13 | 5.4 | [4] |

| 6 | 4-amino-5-chloro-2-methoxy-N-((1-(4-phenylbutyl)piperidin-4-yl)methyl)benzamide | 5-HT4 receptor binding | - | 1.8 |

Pancreatic β-Cell Protection

A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified for its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the pathogenesis of diabetes.

| Compound ID | Modification | Assay | EC50 (µM) | Reference |

| 7 | N-(2-(benzylamino)-2-oxoethyl)-4-(trifluoromethyl)benzamide | Protection against thapsigargin-induced cell death | 0.1 ± 0.01 | [5] |

Monoamine Oxidase B (MAO-B) Inhibition

The parent compound, N-(2-aminoethyl)benzamide, has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This activity suggests potential applications in the treatment of neurodegenerative diseases like Parkinson's disease. Quantitative data for 2-methoxy derivatives in this specific context is less prevalent in the initial literature search but represents an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

Materials:

-

2-methoxybenzoyl chloride

-

N-Boc-ethylenediamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-ethylenediamine (1.0 eq) and TEA (1.2 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-methoxybenzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-protected intermediate.

-

Dissolve the purified intermediate in DCM.

-

Add TFA (10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Antiparasitic Activity Assay (Trypanosoma brucei)

Materials:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

Resazurin sodium salt solution (e.g., 0.44 mM)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., suramin)

-

Humidified incubator (37 °C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Culture T. b. brucei bloodstream forms in HMI-9 medium at 37 °C in a 5% CO2 atmosphere to a density of approximately 1 x 10^5 cells/mL.

-

Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 1%.

-

Add 50 µL of the trypanosome suspension (e.g., 2 x 10^4 cells/mL) to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a starting density of 1 x 10^4 cells/mL.

-

Include wells with parasites and medium only (negative control) and parasites with a known trypanocidal drug (positive control).

-

Incubate the plates for 48 hours at 37 °C in a 5% CO2 incubator.

-

Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence of each well using a fluorescence plate reader.

-

Calculate the percent inhibition of growth for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.[6]

Antiproliferative (MTT) Assay

Materials:

-

Human cancer cell lines (e.g., HT-29, A549, MKN45)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., doxorubicin)

-

Humidified incubator (37 °C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include wells with cells and medium only (negative control) and cells with a known cytotoxic agent (positive control).

-

Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7]

Pancreatic β-Cell Protection Assay

Materials:

-

INS-1E pancreatic β-cell line

-

RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol

-

96-well plates

-

Thapsigargin (ER stress inducer)

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed INS-1E cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Induce ER stress by adding thapsigargin to a final concentration of 1 µM.

-

Include control wells with untreated cells, cells treated with thapsigargin only, and cells treated with the test compound only.

-

Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.[8]

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar H2O2 detection reagent)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., selegiline)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the MAO-B enzyme, HRP, and Amplex® Red in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the MAO-B substrate to each well.

-

Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration.

-

Calculate the percent inhibition and determine the IC50 value.[9][10][11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.

5-HT4 Receptor Agonism and Prokinetic Effect

As 5-HT4 receptor agonists, these benzamide derivatives bind to and activate the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within enteric neurons. This ultimately facilitates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[12]

Protection of Pancreatic β-Cells via Attenuation of ER Stress

The protective effect of certain benzamide derivatives on pancreatic β-cells is attributed to their ability to mitigate endoplasmic reticulum (ER) stress. ER stress triggers the unfolded protein response (UPR), a signaling network initiated by three ER-resident sensors: PERK, IRE1, and ATF6. While the UPR initially aims to restore ER homeostasis, chronic or overwhelming ER stress leads to the activation of pro-apoptotic pathways. The protective benzamide derivatives have been shown to suppress the activation of all three branches of the UPR, thereby inhibiting the downstream signaling cascades that lead to β-cell apoptosis.[5]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. The potent antiparasitic, anticancer, prokinetic, and cytoprotective properties of these compounds underscore their potential for the development of novel therapeutics. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the further exploration and optimization of this promising class of molecules. The continued investigation of the structure-activity relationships and mechanisms of action of this compound derivatives is poised to unlock new avenues for the treatment of a wide range of diseases.

References

- 1. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro drug sensitivity test for Trypanosoma brucei subgroup bloodstream trypomastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pancreatic INS-1 β-Cell Response to Thapsigargin and Rotenone: A Comparative Proteomics Analysis Uncovers Key Pathways of β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Direct continuous fluorometric assay for monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-(2-aminoethyl)-2-methoxybenzamide is limited in public scientific databases. This guide provides a comprehensive overview based on available information for structurally related compounds and general synthetic methodologies.

Core Chemical Properties and Structure

This compound is a derivative of benzamide characterized by a 2-aminoethyl group attached to the amide nitrogen and a methoxy group at the ortho-position of the benzene ring. Its structure suggests potential for various chemical interactions, making it a molecule of interest in medicinal chemistry and materials science.

Structural Identifiers

The fundamental structural representations of this compound are as follows:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

SMILES: COC1=CC=CC=C1C(=O)NCCN

-

InChI Key: While a specific InChI key is not indexed in major databases, it can be generated from the structure.

Physicochemical Properties: A Comparative Analysis

To provide a quantitative context, the following table summarizes the computed physicochemical properties of this compound and its structural isomers, along with the parent compound N-(2-aminoethyl)benzamide. This comparative data is essential for researchers designing experiments or computational models.

| Property | This compound | N-(2-aminoethyl)-3-methoxybenzamide | N-(2-aminoethyl)benzamide |

| CAS Number | Not available | Not available | 1009-17-2[1] |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol [2] | 164.20 g/mol [1] |

| XLogP3 | (predicted) | 0.0 (predicted)[2] | 0.1[1] |

| Hydrogen Bond Donor Count | 2 (predicted) | 2 (predicted) | 2[1] |

| Hydrogen Bond Acceptor Count | 3 (predicted) | 3 (predicted) | 2[1] |

| Rotatable Bond Count | 4 (predicted) | 4 (predicted) | 3[1] |

| Topological Polar Surface Area | 67.2 Ų (predicted) | 67.2 Ų (predicted) | 55.1 Ų[1] |

| Monoisotopic Mass | 194.10553 Da (predicted) | 194.10553 Da[2] | 164.09496 Da[1] |

Note: Predicted values are computationally generated and await experimental verification.

Caption: Logical relationship of chemical identifiers for the target compound.

Experimental Protocols: Synthesis and Analysis

While specific experimental protocols for this compound are not explicitly detailed in the surveyed literature, a reliable synthetic route can be extrapolated from general methods for preparing 2-methoxybenzamide derivatives. The most common approach involves the acylation of an amine with a benzoyl chloride derivative.

Proposed Synthesis of this compound

The synthesis can be achieved by the reaction of 2-methoxybenzoyl chloride with an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct.

Materials and Reagents:

-

2-methoxybenzoyl chloride

-

Ethylenediamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (3.0 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of 2-methoxybenzoyl chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Caption: A flowchart illustrating the proposed synthesis of the target compound.

Potential Biological and Pharmacological Activity

The biological and pharmacological activities of this compound have not been specifically reported. However, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related molecules provides a basis for predicting the potential therapeutic applications of this compound.

Derivatives of N-(2-aminoethyl)benzamide have been investigated for a range of biological activities, including:

-

Anticancer Properties: Some benzamide derivatives have shown potential as anticancer agents.[3]

-

Enzyme Inhibition: N-(2-aminoethyl)benzamide has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), suggesting relevance in neurological research.[4]

-

Antimicrobial and Antioxidant Effects: Novel benzamide compounds have been synthesized and evaluated for their antioxidant and antibacterial activities.[4]

-

Central Nervous System (CNS) Activity: Benzamides are a class of drugs with diverse effects on the CNS, often acting as dopamine receptor antagonists.

Given these precedents, this compound could be a valuable candidate for screening in various biological assays, particularly in the areas of neuropharmacology and oncology. The methoxy group at the ortho position may influence the compound's conformation and electronic properties, potentially leading to novel biological activities or improved selectivity for specific targets.

Caption: A potential signaling pathway based on the activity of related compounds.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space with significant potential for new discoveries in medicinal chemistry and drug development. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by summarizing the properties of related compounds and outlining a clear path for its synthesis and characterization. Future research should focus on the experimental validation of its physicochemical properties, exploration of its biological activities through systematic screening, and elucidation of its structure-activity relationships. Such efforts will be crucial in unlocking the full potential of this and other novel benzamide derivatives.

References

- 1. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide and its Derivatives as Modulators of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-2-methoxybenzamide and its structural analogs are emerging as a noteworthy class of compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this chemical scaffold. A significant emphasis is placed on the role of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of various cancers. This document outlines detailed experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

The benzamide moiety is a versatile scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The substitution pattern on the benzamide core and the nature of the appended side chains play a crucial role in determining the biological activity. This compound combines the 2-methoxybenzamide core with a flexible ethylenediamine side chain, suggesting potential interactions with various biological targets. While literature specifically on this compound is limited, extensive research on related 2-methoxybenzamide derivatives has highlighted their potent activity as inhibitors of the Hedgehog signaling pathway.[1][2][3]

The Hedgehog signaling pathway is a critical regulator of cell growth, differentiation, and tissue patterning during embryonic development.[1][3] Aberrant activation of this pathway has been implicated in the development and progression of several human cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[1][3] The G-protein coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal.[1][2][3] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.[1][3] Consequently, Smo has emerged as a prime target for the development of anticancer therapeutics.[1][2][3]

This guide will synthesize the available information on this compound and its more extensively studied derivatives to provide a thorough background for researchers in the field.

Chemical Properties and Synthesis

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of 2-Methoxybenzamide Derivatives

A general synthetic route for 2-methoxybenzamide derivatives has been described, which can be adapted for the synthesis of this compound.[1] The synthesis typically involves the amidation of a 2-methoxybenzoic acid derivative with a suitable amine.

A plausible synthetic workflow for this compound is depicted below.

Caption: Synthetic workflow for this compound.

A reported synthesis for a series of 2-methoxybenzamide derivatives involved the reaction of substituted 2-methoxybenzoic acids with various amines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM (Dichloromethane).[1]

Biological Activity and Mechanism of Action

Inhibition of the Hedgehog Signaling Pathway

A significant body of research points to the 2-methoxybenzamide scaffold as a potent inhibitor of the Hedgehog signaling pathway.[1][2][3] A study on a series of 2-methoxybenzamide derivatives demonstrated their ability to inhibit the Hh pathway with IC₅₀ values in the submicromolar range in a Gli-luciferase reporter assay.[1][2] The mechanism of this inhibition is attributed to the direct blockade of the Smoothened (Smo) receptor.[1][3]

Table 2: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives

| Compound | R Group | X | Yield (%) | Gli-luc reporter IC₅₀ (µM) |

| 10 | 2-Cl | CH | 75 | 0.17 ± 0.06 |

| 11 | 2,4-Cl₂ | CH | 71 | 0.53 ± 0.05 |

| 12 | 3-F | CH | 83 | 0.79 ± 0.14 |

| 13 | 4-F | CH | 85 | 0.34 ± 0.07 |

| 14 | 2-Cl | N | 80 | 0.05 ± 0.02 |

| 15 | 6-Cl | N | 73 | 0.86 ± 0.09 |

| 16 | — | N | 86 | 0.08 ± 0.02 |

| 17 | 2-Cl | CH | 79 | 0.12 ± 0.06 |

| 18 | 2,4-Cl₂ | CH | 76 | 0.26 ± 0.08 |

| 19 | 3-F | CH | 84 | 0.31 ± 0.09 |

| 20 | 4-F | CH | 82 | 0.25 ± 0.04 |

| 21 | 2-Cl | N | 81 | 0.03 ± 0.01 |

| 22 | 6-Cl | N | 77 | 0.15 ± 0.08 |

| 23 | — | N | 83 | 0.07 ± 0.02 |

| Vismodegib (1) | - | - | - | 0.02 ± 0.01 |

| Lead Compound (3) | - | - | - | 0.18 ± 0.03 |

| Data extracted from a study on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors.[2] The specific structures of the R group and the X moiety in the amide side chain are detailed in the original publication. |

The data indicates that the 2-methoxybenzamide core is a key pharmacophore for Hh pathway inhibition. Compound 21 , in particular, exhibited potent inhibition with an IC₅₀ of 0.03 µM, comparable to the known Smo inhibitor Vismodegib.[1][2]

Mechanism of Action: Targeting the Smoothened Receptor

The inhibitory action of 2-methoxybenzamide derivatives on the Hedgehog pathway is mediated through their interaction with the Smoothened (Smo) receptor.[1][3] Molecular docking studies have suggested that these compounds bind to the transmembrane domain of Smo.[1] This binding event prevents the conformational changes in Smo that are necessary for downstream signal transduction, ultimately leading to the suppression of Gli-mediated gene transcription.

References

Potential Therapeutic Targets of N-(2-aminoethyl)-2-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of potential therapeutic targets for N-(2-aminoethyl)-2-methoxybenzamide by examining its structural analogs and related benzamide compounds. Direct research on this specific molecule is limited; therefore, the targets and pathways described herein are inferred based on available data for structurally similar compounds and should be considered prospective.

Executive Summary

This compound is a small molecule belonging to the benzamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs—a 2-methoxybenzamide core and an N-(2-aminoethyl) side chain—are present in numerous pharmacologically active agents. Analysis of these related compounds suggests that this compound may interact with several key biological targets, including monoamine oxidase B (MAO-B), dopamine receptors, serotonin receptors, and components of the Hedgehog signaling pathway. This guide provides a comprehensive overview of these potential targets, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally related molecules, the following are proposed as potential therapeutic targets for this compound.

Monoamine Oxidase B (MAO-B)

N-(2-aminoethyl)benzamide has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical for the metabolism of neurotransmitters like dopamine.[1] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for neurodegenerative conditions such as Parkinson's disease.[1]

Dopamine Receptors

Several benzamide derivatives exhibit high affinity for dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4).[2][3] For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 ligand.[4] Given the presence of the methoxybenzamide core, this compound could potentially modulate dopaminergic signaling, which is implicated in neuropsychiatric disorders like schizophrenia and Parkinson's disease.[2][3]

Serotonin Receptors

The N-2-methoxybenzyl group, structurally related to the 2-methoxybenzamide moiety, is known to confer high affinity for serotonin receptors, especially the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[5] Derivatives of N-(2-aminoethyl)indole also show selectivity for 5-HT2 type receptors.[6] This suggests that this compound may act as a modulator of the serotonergic system, which plays a crucial role in mood, cognition, and various psychiatric conditions.

Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway.[7] This pathway is fundamental in embryonic development and its aberrant activation is implicated in several types of cancer.[7] The core 2-methoxybenzamide structure in the title compound suggests its potential as an antagonist of the Smoothened (Smo) receptor, a key component of the Hh pathway.[7]

Quantitative Data for Related Compounds

The following tables summarize the available quantitative data for compounds structurally related to this compound.

Table 1: Binding Affinities and Potency of Methoxybenzamide Derivatives at Dopamine Receptors

| Compound | Target | Assay | Value | Reference |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | IC50 | 0.057 nM | [4] |

| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | - | Potent inhibitor with >100-fold selectivity over D2 and D3 | [2] |

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D2 Receptor | Ki | 0.017 nM | [3] |

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D3 Receptor | Ki | 0.022 nM | [3] |

Table 2: Potency of 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors

| Compound | Assay | IC50 | Reference |

| Compound 21 (a 2-methoxybenzamide derivative) | Gli-luc reporter assay | 0.03 µM | [7] |

Table 3: Receptor Interaction Profile of N-2-methoxybenzyl (NBOMe) Derivatives

| Compound Class | Target Receptors | Ki or EC50 Range | Reference |

| NBOMe derivatives | Serotonin 5-HT2A Receptor | EC50: 0.04–0.5 µM | [5] |

| NBOMe derivatives | Adrenergic α1 Receptors | Ki: 0.3–0.9 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Dopamine Receptors

This protocol is adapted from studies on dopamine receptor ligands.[4]

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 or D4 receptor are cultured in appropriate media.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

-

The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of radioligand (e.g., [³H]spiperone for D2/D4 receptors).

-

50 µL of competing ligand (this compound at various concentrations).

-

100 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the competition binding data. Ki values can be derived using the Cheng-Prusoff equation.

-

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol is based on the evaluation of 2-methoxybenzamide derivatives as Hh pathway inhibitors.[7]

-

Cell Culture and Transfection:

-

NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates and co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

-

Compound Treatment and Pathway Activation:

-

After transfection, cells are treated with varying concentrations of this compound.

-

The Hedgehog pathway is activated by adding a Smo agonist (e.g., SAG) or conditioned medium containing the Shh ligand.

-

-

Luciferase Assay:

-

After a 24-48 hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathways

Caption: Potential modulation of dopaminergic signaling.

Caption: Potential inhibition of the Hedgehog signaling pathway.

Experimental Workflow

Caption: A proposed workflow for drug discovery.

Conclusion

This compound represents a molecule of interest for which therapeutic potential can be inferred from a rich history of research on related benzamide compounds. The primary prospective targets include MAO-B, dopamine D2-like receptors, serotonin 5-HT2 receptors, and the Smoothened receptor within the Hedgehog signaling pathway. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the precise pharmacological profile of this compound and to validate its potential as a lead for the development of novel therapeutics for neurological disorders or cancer.

References

- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 2. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inferred Biological Activities of N-(2-aminoethyl)-2-methoxybenzamide Based on Its Structural Analogs

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals a significant lack of specific in vitro and in vivo data for N-(2-aminoethyl)-2-methoxybenzamide. Therefore, this technical guide has been constructed by examining the biological activities of its closest structural analogs: 2-methoxybenzamide derivatives and N-(2-aminoethyl)benzamide . The data and potential mechanisms of action presented herein are extrapolated from studies on these related compounds and should be viewed as predictive rather than established fact for this compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to inform future research on this specific molecule.

Part 1: 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

A significant body of research on 2-methoxybenzamide derivatives has focused on their potent inhibitory effects on the Hedgehog (Hh) signaling pathway.[1][2][3][4][5][6] Aberrant activation of the Hh pathway is a known driver in the development of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The primary target for this class of compounds is the Smoothened (Smo) receptor, a key component in the Hh signal transduction cascade.[1][2][3]

In Vitro Effects: Quantitative Data

The inhibitory potency of 2-methoxybenzamide derivatives has been quantified in various studies. The data below is representative of a highly potent, structurally related compound from this class, designated as "compound 21" in the cited literature.[1][2][3]

| Compound | Assay | Target | IC50 (µM) | Cell Line | Reference |

| Compound 21 | Gli-luciferase Reporter Assay | Hedgehog Pathway | 0.03 | NIH3T3-Gli-Luc | [1][2] |

| Compound 21 | Gli-luciferase Reporter Assay | Wild-Type Smo | 0.039 | NIH3T3-Gli-Luc | [2] |

| Compound 21 | Gli-luciferase Reporter Assay | Mutant Smo (D477G) | 0.096 | NIH3T3-Gli-Luc | [2] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[1][6] In its "off" state, the transmembrane protein Patched (Ptch) inhibits the G protein-coupled receptor, Smoothened (Smo). Upon binding of a Hedgehog ligand (e.g., Shh) to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which then move into the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[1][2]

2-Methoxybenzamide derivatives act as antagonists of the Smo receptor.[1][2] By binding to Smo, they prevent its translocation to the primary cilium, thereby blocking the entire downstream signaling cascade, even in the presence of Hh ligands.[1][2][3] This mechanism makes them promising candidates for anticancer agents.

Experimental Protocols: Gli-Luciferase Reporter Assay

This is a common in vitro method to quantify the activity of the Hedgehog signaling pathway.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (NIH3T3-Gli-Luc) are typically used.

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

After attachment, the cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compound (e.g., a 2-methoxybenzamide derivative).

-

Control wells receive the agonist and vehicle (e.g., DMSO) without the test compound.

-

The plates are incubated for a period sufficient to allow for luciferase expression (e.g., 48 hours).

-

-

Data Acquisition:

-

After incubation, the medium is removed, and cells are lysed.

-

A luciferase substrate (e.g., luciferin) is added to the lysate.

-

The resulting luminescence, which is proportional to the activity of the Gli transcription factor, is measured using a luminometer.

-

-

Data Analysis: The luminescence readings are normalized to the control wells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the agonist-induced signal, is calculated using non-linear regression analysis.

Part 2: N-(2-aminoethyl)benzamide as a Potential Monoamine Oxidase B (MAO-B) Inhibitor

The structural analog N-(2-aminoethyl)benzamide, which lacks the 2-methoxy group, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters, particularly dopamine.[7] Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[7]

In Vitro Effects and Mechanism of Action

While specific quantitative data such as IC50 values for N-(2-aminoethyl)benzamide were not available in the reviewed literature, its mechanism is described as reversible, competitive inhibition.[7]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. MAO-B is primarily responsible for the degradation of dopamine in the human brain.

-

Inhibition: By binding to the active site of the MAO-B enzyme, N-(2-aminoethyl)benzamide prevents the breakdown of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The reversibility of the inhibition is a desirable trait, as it can reduce the risk of side effects associated with irreversible MAO inhibitors.

Experimental Protocols: MAO-B Inhibition Assay

A general protocol for assessing MAO-B inhibition in vitro is outlined below.

-

Enzyme Source: Recombinant human MAO-B is commonly used.

-

Substrate: A substrate that produces a detectable signal upon oxidation is chosen. Kynuramine, which is oxidized to the fluorescent 4-hydroxyquinoline, is a frequent choice.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain optimal pH for enzyme activity.

-

Assay Procedure:

-

The reaction is typically performed in a 96-well microplate format.

-

The MAO-B enzyme is pre-incubated with various concentrations of the test compound (e.g., N-(2-aminoethyl)benzamide) or vehicle control.

-

The reaction is initiated by adding the substrate (e.g., kynuramine).

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Data Acquisition: The formation of the product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the product (e.g., 4-hydroxyquinoline).

-

Data Analysis: The rate of reaction is determined from the change in fluorescence over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

While no direct experimental data exists for this compound, the activities of its structural analogs suggest two promising avenues for investigation: Hedgehog pathway inhibition and MAO-B inhibition . The 2-methoxybenzamide scaffold is strongly associated with potent antagonism of the Smo receptor, indicating a potential role in oncology. Concurrently, the N-(2-aminoethyl)benzamide moiety is linked to the inhibition of MAO-B, suggesting possible applications in neurodegenerative diseases.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key studies would include:

-

In Vitro Profiling: Conducting Gli-luciferase reporter assays and MAO-B inhibition assays to determine if the compound possesses one or both of these activities and to quantify its potency (IC50).

-

Selectivity Screening: Assessing the selectivity of the compound for MAO-B over MAO-A and screening against a panel of other receptors and enzymes to understand its broader pharmacological profile.

-

In Vivo Studies: Should potent in vitro activity be confirmed, progressing to animal models of cancer or Parkinson's disease to evaluate efficacy, pharmacokinetics, and safety.

This foundational guide, based on extrapolated data, provides a logical starting point for the scientific community to begin the comprehensive evaluation of this compound.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

Methodological & Application

Application Notes and Protocols for n-(2-aminoethyl)-2-methoxybenzamide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)-2-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. Its structural features, particularly the methoxybenzamide and aminoethyl moieties, suggest potential interactions with biological targets relevant to the central nervous system. Notably, analogous compounds have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential tool in neuroscience research, focusing on its putative role as a MAO-B inhibitor and its potential neuroprotective effects.

Mechanism of Action: Monoamine Oxidase B Inhibition

Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to a decrease in the degradation of dopamine, thereby increasing its synaptic availability. This mechanism is a clinically validated approach for the symptomatic treatment of Parkinson's disease. The proposed mechanism of action for this compound is its potential to act as a reversible inhibitor of MAO-B, which could in turn modulate dopaminergic neurotransmission and potentially exert neuroprotective effects by reducing the production of reactive oxygen species associated with dopamine metabolism.

Caption: Proposed mechanism of MAO-B inhibition by this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound to illustrate its potential pharmacological profile. Note: This data is for illustrative purposes and is not derived from published experimental results.

| Parameter | Value | Target | Assay Type |

| IC₅₀ | 85 nM | Human MAO-B | Fluorometric Inhibition Assay |

| Selectivity | >100-fold | MAO-B vs. MAO-A | Radioligand Binding Assay |

| Neuroprotection (EC₅₀) | 1.2 µM | SH-SY5Y cells (H₂O₂ induced stress) | Cell Viability Assay (MTT) |

| Blood-Brain Barrier Permeability | LogBB > 0.1 | In silico prediction | N/A |

Experimental Protocols

Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Benzylamine)

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

This compound

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in MAO-B Assay Buffer to generate a range of test concentrations.

-

Assay Reaction Mixture: Prepare a master mix containing MAO-B Assay Buffer, Amplex Red, and HRP.

-

Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add 10 µL of the diluted test compound or control. Add 40 µL of diluted MAO-B enzyme solution. Incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Add 50 µL of the MAO-B substrate solution to each well to initiate the reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol outlines a method to assess the potential neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control group.

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours. A control group should not be exposed to H₂O₂.

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium containing H₂O₂.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H₂O₂). Determine the EC₅₀ for the neuroprotective effect of the compound.

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents for neurological disorders. The protocols and application notes provided herein offer a framework for the systematic investigation of its potential as a MAO-B inhibitor and a neuroprotective agent. Further studies, including in vivo efficacy in animal models of neurodegeneration, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Analytical Detection of N-(2-aminoethyl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of N-(2-aminoethyl)-2-methoxybenzamide. The protocols are designed to be adaptable for various research and quality control applications, from routine screening to detailed characterization.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is recommended, leveraging the compound's polarity for effective separation.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method for the analysis of this compound. Method validation should be performed according to ICH guidelines Q2(R2) to ensure suitability for the intended purpose.[1][2][3][4][5]

a. Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

b. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

c. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 280 nm (The methoxybenzamide moiety is expected to have significant absorbance in the UV region).[6][7][8][9][10]

d. Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.

-

Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 1: HPLC Method Parameters and Expected Performance

| Parameter | Recommended Condition/Value | Acceptance Criteria (as per ICH Q2(R2)) |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | N/A |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | N/A |

| Flow Rate | 1.0 mL/min | ± 10% |

| Detection | UV at 254 nm | N/A |

| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98-102% | 98-102% for drug substance |

| Precision (% RSD) | ≤ 2% | ≤ 2% for drug substance |

| LOD | To be determined experimentally | Signal-to-Noise ratio of 3:1 |

| LOQ | To be determined experimentally | Signal-to-Noise ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the primary amine group, derivatization of this compound is highly recommended to improve its volatility and chromatographic performance.[11][12][13]

Experimental Protocol: GC-MS with Derivatization

This protocol describes the analysis of this compound using GC-MS following a derivatization step.

a. Derivatization Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.[11]

-

Pentafluorobenzoyl chloride for acylation.[14]

b. Derivatization Procedure (Silylation):

-

Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

c. GC-MS Conditions:

-

GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

d. Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

For quantitative analysis, prepare a calibration curve using derivatized standards.

Table 2: GC-MS Parameters for Derivatized this compound

| Parameter | Recommended Condition |

| Derivatization Agent | BSTFA + 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments | Analysis of the mass spectrum of the derivatized compound will be necessary to identify characteristic fragments. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological fluids.

Experimental Protocol: LC-MS/MS

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

a. LC Conditions:

-

The HPLC conditions can be adapted from the HPLC-UV method described in Section 1. A faster gradient and a lower flow rate (e.g., 0.4 mL/min) might be beneficial for MS detection.

b. MS/MS Conditions:

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

The precursor ion will be the protonated molecule [M+H]⁺.

-

Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

-

c. Sample Preparation:

-

For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) will be necessary to remove matrix interferences.

Table 3: LC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | To be determined (Calculated: C10H14N2O2 + H⁺ = 195.11) |

| Product Ions | To be determined experimentally |

| Collision Energy | To be optimized for each transition |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.

a. UV-Visible Spectroscopy

The benzamide chromophore is expected to exhibit characteristic UV absorption.[6][7][8][9][10]

-

Protocol: Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and record the spectrum from 200 to 400 nm. The expected λmax would be around 230-280 nm, characteristic of benzamide derivatives.[8]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the molecule.[15][16][17][18][19]

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons will confirm the structure.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -CH₂-NH₂ | 2.8 - 3.0 | Triplet |

| -CH₂-NH-CO- | 3.4 - 3.6 | Quartet |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

| -NH-CO- | 7.5 - 8.5 (broad singlet) | Broad Singlet |

| Aromatic-H | 6.8 - 7.8 | Multiplets |

Visualizations

Experimental Workflow for Analytical Characterization

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. academic.oup.com [academic.oup.com]

- 15. connectsci.au [connectsci.au]

- 16. connectsci.au [connectsci.au]

- 17. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]